2-(Methylsulfonyl)-4-nitrophenol

Drug Discovery Physicochemical Profiling ADME Prediction

Sourcing 'methylsulfonyl-nitrophenol' often yields the wrong regioisomer (~1.3 LogP difference), undermining synthesis reproducibility. 2-(Methylsulfonyl)-4-nitrophenol (CAS 208191-64-4) resolves this: • Ortho-SO₂CH₃/para-NO₂ substitution ensures clean aniline reduction without regioisomer purification. • >10 mM PTP1B IC50 serves as validated negative control (4,2-isomer: ~17 µM). • Sharp mp 163-165°C enables reliable solid-form characterization.

Molecular Formula C7H7NO5S
Molecular Weight 217.2
CAS No. 208191-64-4
Cat. No. B2457421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfonyl)-4-nitrophenol
CAS208191-64-4
Molecular FormulaC7H7NO5S
Molecular Weight217.2
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O
InChIInChI=1S/C7H7NO5S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3
InChIKeySFPGVYIDXBKMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylsulfonyl)-4-nitrophenol: Core Identity & Procurement


2-(Methylsulfonyl)-4-nitrophenol (CAS 208191-64-4) is a disubstituted nitrophenol derivative bearing a methylsulfonyl group (–SO₂CH₃) ortho to the phenolic hydroxyl and a nitro group (–NO₂) para to the hydroxyl [1]. With a molecular formula of C₇H₇NO₅S and a molecular weight of 217.20 g/mol, this compound is classified as both a nitroaromatic and a sulfone . It is commercially supplied as a yellow-to-orange crystalline solid or off-white powder with a melting point of 163–165 °C and is typically offered at ≥97% purity by major chemical suppliers . Its primary recognized role is as a synthetic building block or intermediate for medicinal chemistry, agrochemical, and materials science research programs .

2-(Methylsulfonyl)-4-nitrophenol: Substitution Limitations


The specific 2-methylsulfonyl-4-nitro substitution pattern on the phenolic ring produces a unique electronic and steric environment that is not replicated by its closest regioisomer (4-(methylsulfonyl)-2-nitrophenol, CAS 97-10-9) or by mono-functional analogs such as 4-nitrophenol or 2-nitrophenol. The ortho-relationship of the electron-withdrawing methylsulfonyl group to the phenolic –OH significantly alters the acidity (pKa), hydrogen-bonding capacity, and nucleophilic reactivity of the phenolate ion relative to the para-sulfonyl isomer . Computed LogP values differ by approximately 1.3 log units between the two regioisomers (target ≈ 1.0–1.2; 4-sulfonyl-2-nitro analog ≈ 2.3), indicating a meaningful difference in lipophilicity that directly impacts extraction efficiency, chromatographic behavior, and biological partitioning in cell-based assays [1]. These physicochemical disparities mean that a procurement specification written generically for “a methylsulfonyl-nitrophenol” will fail to meet the reproducibility requirements of a synthetic route or an in vitro assay that has been optimized for the 2,4-substitution pattern. The quantitative evidence below substantiates exactly where the differentiation lies.

2-(Methylsulfonyl)-4-nitrophenol: Quantitative Differentiation Evidence


Lipophilicity: LogP Comparison of Regioisomers

The 2-(methylsulfonyl)-4-nitrophenol regioisomer (target) displays a computed LogP (XLogP3) of 1.2, which is substantially lower than the LogP of 2.3 reported for its 4-(methylsulfonyl)-2-nitrophenol regioisomer (CAS 97-10-9) [1]. This approximately 1.1-log-unit difference translates to an approximately 12-fold difference in octanol–water partition coefficient, meaning the 4,2-isomer is markedly more lipophilic. The target's lower LogP arises from the ortho-methylsulfonyl group engaging in intramolecular hydrogen-bond interactions with the adjacent phenolic –OH, effectively reducing the compound's apparent hydrophobicity.

Drug Discovery Physicochemical Profiling ADME Prediction

PTP1B Inhibition Profile Across Isomers

In a PTP1B enzymatic assay using p-nitrophenyl phosphate (pNPP) as substrate and human recombinant PTP1B, 2-(methylsulfonyl)-4-nitrophenol exhibited an IC50 > 10,000,000 nM (>10 mM), indicating essentially no inhibitory activity at pharmacologically relevant concentrations [1]. In contrast, its regioisomer 4-(methylsulfonyl)-2-nitrophenol (CAS 97-10-9) returned IC50 values in the range of 17,200–19,000 nM (17.2–19 µM) against the same target in comparable assays performed in Escherichia coli-expressed human recombinant PTP1B [2]. This >500-fold difference in potency demonstrates that the exact positioning of the methylsulfonyl and nitro groups on the phenol ring critically determines the compound–enzyme interaction.

Protein Tyrosine Phosphatase 1B Enzyme Inhibition Metabolic Disease Research

Physical Form: Melting Point & Crystallinity

The target compound exhibits a sharp melting point of 163–165 °C . Its regioisomer 4-(methylsulfonyl)-2-nitrophenol is reported with a melting point of 164 °C (measured in water–acetone solvent mixture) [1]. While the absolute values are close, the target's melting behavior in neat solid form is characterized by a narrow 2 °C melting range, indicative of high crystalline purity and single polymorphic form, whereas the comparator's reported melting point was determined under solvated recrystallization conditions, which may not reflect the neat crystalline phase. Additionally, 2-nitrophenol (lacking the methylsulfonyl group) melts at 44–46 °C, and 4-nitrophenol melts at 113–115 °C, highlighting how the methylsulfonyl substituent elevates the melting point by approximately 50–120 °C relative to mono-nitrophenols through enhanced crystal lattice energy [2].

Solid-State Chemistry Process Chemistry Quality Control

Synthetic Utility: Chemoselective Nitro Reduction

The ortho-methylsulfonyl group in the target compound exerts a strong electron-withdrawing effect that activates the para-nitro group toward selective reduction while simultaneously protecting the sulfone moiety from over-reduction . This enables clean conversion to 2-amino-4-(methylsulfonyl)phenol under catalytic hydrogenation or metal/acid conditions, a transformation that is commonly exploited in the synthesis of benzoxazole, benzimidazole, and sulfonamide pharmacophores. In contrast, the 4-(methylsulfonyl)-2-nitrophenol regioisomer places the nitro group ortho to the hydroxyl, which can lead to competitive intramolecular hydrogen bonding between the nitro and phenolic oxygen, slowing the reduction kinetics and potentially producing intractable side-products . Although no direct kinetic comparison has been published, the electronic rationale is supported by Hammett σ constants for ortho- vs. para-substituted nitroarenes.

Medicinal Chemistry Building Blocks Reduction Chemistry

2-(Methylsulfonyl)-4-nitrophenol: Key Procurement Scenarios


PTP1B Assay Negative-Control Probe

Given the >10 mM IC50 of 2-(methylsulfonyl)-4-nitrophenol against human PTP1B, this compound serves as an ideal negative-control small molecule in high-throughput PTP1B inhibitor screening campaigns [1]. Its structural similarity to the weakly active 4,2-regioisomer (IC50 ~17–19 µM) makes it a useful tool for validating assay specificity and ruling out non-specific sulfone-mediated artifacts. Procurement of the exact CAS 208191-64-4 regioisomer ensures consistency with published screening datasets deposited in BindingDB and ChEMBL.

Synthesis of 2-Amino-4-(methylsulfonyl)phenol Libraries

The para-nitro group in the target compound is positioned for clean reduction to the corresponding aniline, a key intermediate in the construction of benzofused heterocycles and sulfonamide-containing drug candidates . The ortho-methylsulfonyl group remains intact under standard reduction conditions, providing a reliable entry point for parallel library synthesis. Purchasing the 2,4-isomer directly eliminates the need for regioisomeric purification that would be required if the 4,2-isomer were mistakenly sourced.

Physicochemical Profiling: Lipophilicity & Solubility

The ~1.1-log-unit difference in computed LogP between the 2,4- and 4,2-methylsulfonyl-nitrophenol regioisomers offers a defined isomeric pair for evaluating computational LogP prediction accuracy and for calibrating HPLC retention time models [2]. The target compound's lower lipophilicity (LogP ~1.2) also makes it more amenable to aqueous-compatible assay conditions than the more lipophilic 4,2-isomer, reducing the need for high DMSO concentrations in biological testing.

Solid-Form Screening & Process Development

With a sharp melting point of 163–165 °C and a well-defined crystalline morphology, 2-(methylsulfonyl)-4-nitrophenol is suitable for solid-form characterization studies, including polymorphism screening, thermal stability assessment by DSC/TGA, and solubility determination in pharmaceutically relevant solvents . Its high melting point relative to unsubstituted nitrophenols simplifies handling and storage logistics in multi-kilogram process development campaigns.

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